(2S,5R)-2,5-Dimethyl-1-propyl-4-(o-tolyl)pyrrolidin-3-one
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Overview
Description
(2S,5R)-2,5-Dimethyl-1-propyl-4-(o-tolyl)pyrrolidin-3-one: is a complex organic compound belonging to the class of pyrrolidin-3-ones. This compound is characterized by its unique stereochemistry and structural features, which make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5R)-2,5-Dimethyl-1-propyl-4-(o-tolyl)pyrrolidin-3-one typically involves multiple steps, starting from simpler organic precursors. One common approach is the cyclization of a suitable amino acid derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.
Chemical Reactions Analysis
(2S,5R)-2,5-Dimethyl-1-propyl-4-(o-tolyl)pyrrolidin-3-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at specific positions on the pyrrolidinone ring can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation products: Various oxo derivatives.
Reduction products: Reduced analogs of the compound.
Substitution products: A range of substituted pyrrolidinones.
Scientific Research Applications
(2S,5R)-2,5-Dimethyl-1-propyl-4-(o-tolyl)pyrrolidin-3-one: has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S,5R)-2,5-Dimethyl-1-propyl-4-(o-tolyl)pyrrolidin-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2S,5R)-2,5-Dimethyl-1-propyl-4-(o-tolyl)pyrrolidin-3-one: can be compared with other similar compounds, such as:
2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolin-4-one: This compound is structurally similar but differs in the ring structure.
Prilocaine: A local anesthetic that contains a similar pyrrolidinone core but with different substituents.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the o-tolyl group, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C15H22N2O |
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Molecular Weight |
246.35 g/mol |
IUPAC Name |
(2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one |
InChI |
InChI=1S/C15H22N2O/c1-5-10-16-12(3)15(18)17(13(16)4)14-9-7-6-8-11(14)2/h6-9,12-13H,5,10H2,1-4H3/t12-,13+/m1/s1 |
InChI Key |
UFQQWOBXRJXBNO-OLZOCXBDSA-N |
Isomeric SMILES |
CCCN1[C@@H](C(=O)N([C@H]1C)C2=CC=CC=C2C)C |
Canonical SMILES |
CCCN1C(C(=O)N(C1C)C2=CC=CC=C2C)C |
Origin of Product |
United States |
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